molecular formula C13H12Cl2N4S B2611477 3,4-Dichloro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline CAS No. 306980-29-0

3,4-Dichloro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline

Cat. No.: B2611477
CAS No.: 306980-29-0
M. Wt: 327.23
InChI Key: WHEXCLVRAWQHIT-AATRIKPKSA-N
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Description

3,4-Dichloro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline is a complex organic compound that belongs to the class of aniline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the triazine derivative with 3,4-dichloroaniline under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

3,4-Dichloro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloroaniline: Shares the dichloroaniline moiety but lacks the triazine ring.

    6-Methyl-3-(methylsulfanyl)-1,2,4-triazine: Contains the triazine ring but lacks the dichloroaniline moiety.

Uniqueness

3,4-Dichloro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline is unique due to the combination of dichloroaniline and triazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3,4-dichloro-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4S/c1-8-12(17-13(20-2)19-18-8)5-6-16-9-3-4-10(14)11(15)7-9/h3-7,16H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEXCLVRAWQHIT-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SC)C=CNC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SC)/C=C/NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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